5-(Azetidin-3-yl)pyridin-3-ol
Description
5-(Azetidin-3-yl)pyridin-3-ol is a pyridine derivative featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 5-position of the pyridine core. The compound combines the aromatic pyridine system with the strained azetidine ring, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-(azetidin-3-yl)pyridin-3-ol |
InChI |
InChI=1S/C8H10N2O/c11-8-1-6(2-10-5-8)7-3-9-4-7/h1-2,5,7,9,11H,3-4H2 |
InChI Key |
ZLVRXUCMNFRXDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CN=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-(Azetidin-3-yl)pyridin-3-ol typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-(Azetidin-3-yl)pyridin-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
It has shown promise as a selective partial agonist for the α4β2-nicotinic acetylcholine receptor subtype, which is of interest for the treatment of neurological and psychiatric disorders such as depression . Additionally, this compound may have applications in the development of new therapeutic agents targeting other receptor subtypes.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)pyridin-3-ol involves its interaction with nicotinic acetylcholine receptors. It acts as a partial agonist at the α4β2-nicotinic acetylcholine receptor subtype, modulating the receptor’s activity and influencing neurotransmitter release . This interaction is mediated by the binding of the compound to specific sites on the receptor, leading to conformational changes that affect receptor function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-(Azetidin-3-yl)pyridin-3-ol with structurally related pyridine and heterocyclic derivatives from the evidence:
| Compound Name | CAS Number | Formula | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 5-(Azetidin-3-yl)pyridin-3-ol | Not available | C₈H₁₀N₂O | Azetidin-3-yl at position 5 | 150.18 |
| 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol | 1261945-15-6 | C₁₂H₁₀FNO₂ | 2-Fluoro-3-methoxyphenyl at position 5 | 235.21 |
| 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol | 1017414-83-3 | C₁₂H₁₀ClNO₂ | 4-Chloro-2-methoxyphenyl at position 5 | 251.67 |
| 5-(3-Methoxyphenyl)pyrrolidin-3-ol | 13657-17-5 | C₁₁H₁₅NO₂ | 3-Methoxyphenyl on pyrrolidin-3-ol | 193.24 |
| 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | 85-87-0 | C₈H₁₂N₂O₂ | Aminomethyl, hydroxymethyl, and methyl groups | 168.19 |
Key Observations :
Azetidine vs. Pyrrolidine : The azetidine ring in 5-(Azetidin-3-yl)pyridin-3-ol introduces greater ring strain compared to the five-membered pyrrolidine in 5-(3-Methoxyphenyl)pyrrolidin-3-ol . This strain may enhance reactivity or alter binding affinity in biological systems.
Electronic and Conformational Properties
- Aromatic vs. Aliphatic Systems : The pyridine core in all compounds provides aromaticity, but the azetidine and pyrrolidine substituents introduce aliphatic character. The smaller azetidine ring may restrict conformational flexibility compared to pyrrolidine .
- Electron-Withdrawing Groups : Halogens (F, Cl) and methoxy groups in phenyl-substituted analogs modulate electron density on the pyridine ring, affecting reactivity in nucleophilic or electrophilic reactions .
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